(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is a complex organic compound with the molecular formula C14H9ClO4S. This compound is characterized by its unique structure, which includes a naphtho[1,2-b]thiophene core with a dioxido substitution and a carbonochloridate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method includes the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene derivatives
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production would also require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.
Scientific Research Applications
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]thiophene derivatives: These compounds share the same core structure but differ in their functional groups.
Carbonochloridates: Compounds with similar carbonochloridate groups but different core structures.
Dioxido derivatives: Molecules with dioxido substitutions on different aromatic or heterocyclic cores.
Uniqueness
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is unique due to its combination of a naphtho[1,2-b]thiophene core with both dioxido and carbonochloridate functional groups. This unique structure imparts specific chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H9ClO4S |
---|---|
Molecular Weight |
308.7 g/mol |
IUPAC Name |
(1,1-dioxobenzo[g][1]benzothiol-2-yl)methyl carbonochloridate |
InChI |
InChI=1S/C14H9ClO4S/c15-14(16)19-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)20(11,17)18/h1-7H,8H2 |
InChI Key |
OWIUPSQDGAKBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)COC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.